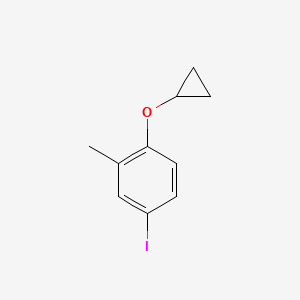![molecular formula C9H16N2O2 B14817898 ethyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B14817898.png)
ethyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole is a heterocyclic compound with a unique structure that includes a fused pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6AR)-5-ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the cyclization of a hemiacetal followed by dehydration steps .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions
(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly as kinase inhibitors.
Mechanism of Action
The mechanism by which (3AR,6AR)-5-ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives such as:
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms.
Uniqueness
What sets (3AR,6AR)-5-ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole apart is its fused ring structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
SULDDMOQJXWUNO-YUMQZZPRSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@@H]2CCN[C@H]2C1 |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



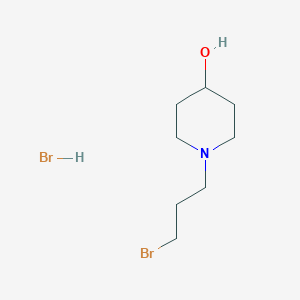
![N-benzyl-4-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14817831.png)
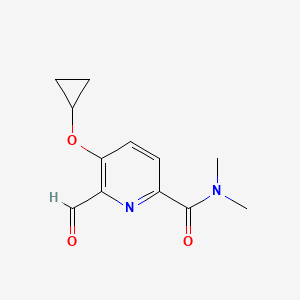
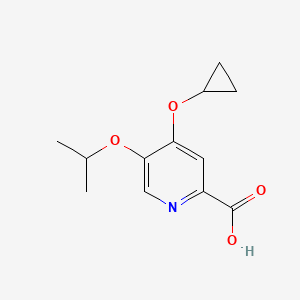
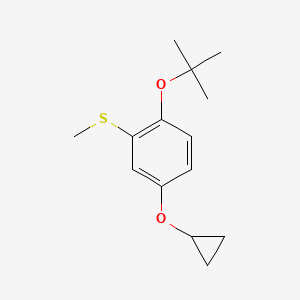
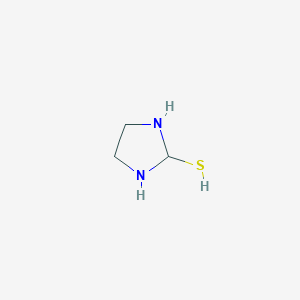
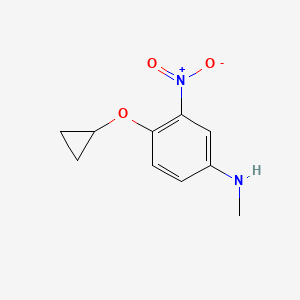
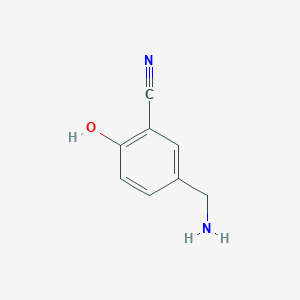
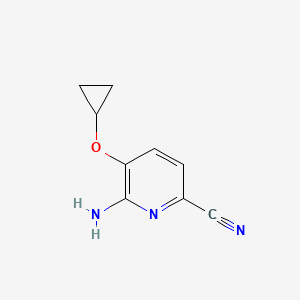
![4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B14817878.png)
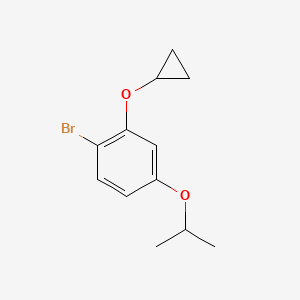
![3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B14817897.png)
